molecular formula C19H19FN2O3 B1311730 N-[1-[4-[(3-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidin-3-yl]acetamide

N-[1-[4-[(3-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidin-3-yl]acetamide

Cat. No. B1311730
M. Wt: 342.4 g/mol
InChI Key: VMAVCCUQTALHOB-UHFFFAOYSA-N
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Description

N-[1-[4-[(3-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidin-3-yl]acetamide is a useful research compound. Its molecular formula is C19H19FN2O3 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[1-[4-[(3-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidin-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-[4-[(3-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidin-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-[1-[4-[(3-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidin-3-yl]acetamide

Molecular Formula

C19H19FN2O3

Molecular Weight

342.4 g/mol

IUPAC Name

N-[1-[4-[(3-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidin-3-yl]acetamide

InChI

InChI=1S/C19H19FN2O3/c1-13(23)21-16-10-19(24)22(11-16)17-5-7-18(8-6-17)25-12-14-3-2-4-15(20)9-14/h2-9,16H,10-12H2,1H3,(H,21,23)

InChI Key

VMAVCCUQTALHOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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NC1CC(=O)N(c2ccc(OCc3cccc(F)c3)cc2)C1
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Synthesis routes and methods II

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NC1CC(=O)N(c2ccc(OCc3cccc(F)c3)cc2)C1
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Synthesis routes and methods III

Procedure details

A solution of 25 mg (0.07 mmol) of (RS)-4-amino-1-[4-(3-fluoro-benzyloxy)-phenyl]-pyrrolidin-2-one hydrochloride in 1 ml of dichloromethane is treated with 22 μl (0.16 mmol) of triethylamine and cooled to 0° C. To this solution, 6 μl (0.08 mmol) of acetylchloride are added and stirring at 0° C. is continued for 30 min. For the working-up, the reaction mixture is treated with 2 ml of ammonium hydroxide solution, the organic phase separated, thereafter dried over sodium sulfate and evaporated under reduced pressure. For purification, the material obtained is chromatographed on silica gel using a 95:5 mixture of dichloromethane and methanol as the eluent. There are obtained 20 mg (78% of theory) of (RS)-N-{1-[4-(3-fluoro-benzyloxy)-phenyl]-5-oxo-pyrrolidin-3-yl}-acetamide as a white solid. MS: m/e=343 (M+H)+.
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(RS)-4-amino-1-[4-(3-fluoro-benzyloxy)-phenyl]-pyrrolidin-2-one hydrochloride
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